5-Methyl-2,3-hexanedione 5-Methyl-2,3-hexanedione 5-Methyl-2, 3-hexanedione, also known as acetyl isopentanoyl or acetyl isovaleryl, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 5-Methyl-2, 3-hexanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 5-methyl-2, 3-hexanedione is primarily located in the cytoplasm. 5-Methyl-2, 3-hexanedione is a sweet, brown, and butter tasting compound that can be found in coffee and coffee products and potato. This makes 5-methyl-2, 3-hexanedione a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 13706-86-0
VCID: VC20963183
InChI: InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3
SMILES: CC(C)CC(=O)C(=O)C
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

5-Methyl-2,3-hexanedione

CAS No.: 13706-86-0

Cat. No.: VC20963183

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2,3-hexanedione - 13706-86-0

Specification

Description 5-Methyl-2, 3-hexanedione, also known as acetyl isopentanoyl or acetyl isovaleryl, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 5-Methyl-2, 3-hexanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 5-methyl-2, 3-hexanedione is primarily located in the cytoplasm. 5-Methyl-2, 3-hexanedione is a sweet, brown, and butter tasting compound that can be found in coffee and coffee products and potato. This makes 5-methyl-2, 3-hexanedione a potential biomarker for the consumption of these food products.
CAS No. 13706-86-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 5-methylhexane-2,3-dione
Standard InChI InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3
Standard InChI Key PQCLJXVUAWLNSV-UHFFFAOYSA-N
SMILES CC(C)CC(=O)C(=O)C
Canonical SMILES CC(C)CC(=O)C(=O)C
Boiling Point 138.0 °C

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